S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

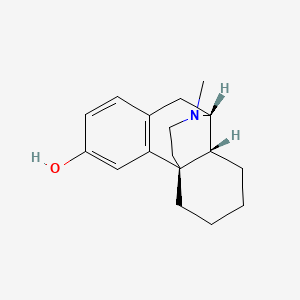

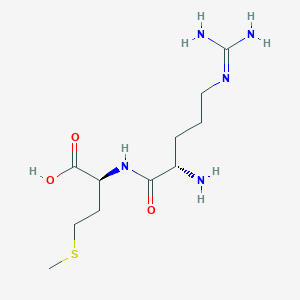

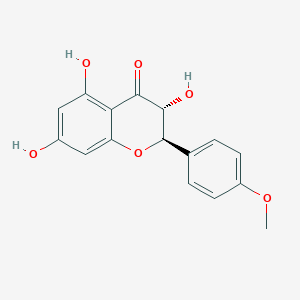

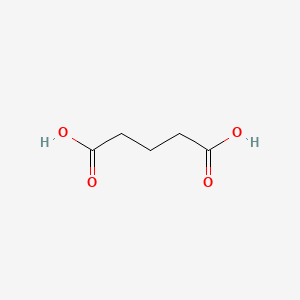

“S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine” is a chemical compound . It is also known as the methyl ester of leukotriene E4 . The esterified acid group forms position 1 of the icosatetraenyl chain . This compound is a more lipid-soluble form of leukotriene E4 .

Synthesis Analysis

The synthesis of this compound involves a four-step pathway . The process begins with the release of arachidonic acid from its storage sites in membrane phospholipids due to the activation of phospholipase A2 enzymes . This is followed by the oxygenation of arachidonic acid by activated arachidonate 5-lipoxygenase (ALOX5) to form 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HpETE) . This 5(S)-HpETE is then reduced by ubiquitous cellular peroxidases to form 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HETE) . Finally, 5(S)-HETE is oxidized by a microsome-bound nicotinamide adenine dinucleotide phosphate (NADP+)-dependent dehydrogenase enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form the compound .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C24H39NO5S . It has a net charge of 0, an average mass of 453.637, and a monoisotopic mass of 453.25489 .Chemical Reactions Analysis

The compound is part of the 5-HETE family of cell signaling agents . It is made by a cell and then feeds back to stimulate its parent cell (autocrine signaling) and/or exits this cell to stimulate nearby cells (paracrine signaling) .Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 453.637, and a monoisotopic mass of 453.25489 . It is a more lipid-soluble form of leukotriene E4 .作用機序

The compound can stimulate various cell types, particularly human leukocytes . It possesses its highest potency and power in stimulating the human eosinophil type of leukocyte . It is therefore suggested to be formed during and to be an important contributor to the formation and progression of eosinophil-based allergic reactions . It is also suggested that the compound contributes to the development of inflammation, cancer cell growth, and other pathological and physiological events .

将来の方向性

The compound is suggested to contribute to the development of inflammation, cancer cell growth, and other pathological and physiological events . Therefore, future research could focus on further understanding its role in these processes and developing therapeutic strategies to modulate its activity.

特性

IUPAC Name |

2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXJQRIEAIDXEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694026 |

Source

|

| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |

CAS RN |

89461-65-4 |

Source

|

| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)